Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
Description
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is a chiral pyrrolidine dicarboxylate derivative featuring a tert-butyl ester at position 1, a methyl ester at position 3, and a 4-chlorophenyl substituent at position 4.
Properties
Molecular Formula |
C17H22ClNO4 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(21)19-9-13(14(10-19)15(20)22-4)11-5-7-12(18)8-6-11/h5-8,13-14H,9-10H2,1-4H3/t13-,14+/m1/s1 |
InChI Key |
YUICVKFPXCOPAT-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The starting materials might include tert-butyl acetoacetate, 4-chlorobenzaldehyde, and other reagents. The key steps could involve:
Aldol Condensation: Combining tert-butyl acetoacetate with 4-chlorobenzaldehyde under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Esterification: The final step involves esterification to introduce the tert-butyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other parts of the molecule.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related pyrrolidine dicarboxylates, focusing on substituents, stereochemistry, molecular weight, and physical properties.
Substituent Variations
Table 1: Key Structural Differences
*Calculated based on molecular formula.
Key Observations:
- Aromatic vs.
- Halogen Effects : Iodo-substituted analogs (e.g., ) exhibit higher molecular weights (~466.70 vs. ~338.45), likely reducing solubility. The target’s chloro group balances lipophilicity and steric bulk.
- Electron-Withdrawing Groups : The trifluoromethylphenyl substituent in enhances metabolic stability compared to the target’s chlorophenyl group.
Physical and Spectral Properties
- Physical State : Analogs like 6e and 6e' are isolated as colorless oils , suggesting the target may share similar handling challenges (e.g., purification via flash chromatography with ether/pentane).
- Spectral Data : The target’s 4-chlorophenyl group would produce distinct NMR signals (aromatic protons at ~7 ppm) and IR stretches (C-Cl at ~550 cm⁻¹), differing from pyridinyl analogs’ nitrogen-associated peaks .
Research Implications
- Drug Design : The 4-chlorophenyl group in the target may optimize lipophilicity for blood-brain barrier penetration, whereas pyridinyl analogs (e.g., ) could enhance solubility.
- Stereochemical Optimization : The (3R,4S) configuration could be critical for binding affinity in chiral drug targets, as seen in related bioactive pyrrolidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
